molecular formula C9H15NO B12956049 (Z)-3-(2-Methylpropylidene)piperidin-2-one

(Z)-3-(2-Methylpropylidene)piperidin-2-one

Cat. No.: B12956049
M. Wt: 153.22 g/mol
InChI Key: XJPIQVDNZQWBEO-VURMDHGXSA-N
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Description

(Z)-3-(2-Methylpropylidene)piperidin-2-one is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. The this compound compound is characterized by the presence of a piperidine ring with a (Z)-configured 2-methylpropylidene substituent at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-Methylpropylidene)piperidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 2-methylpropanal with piperidin-2-one in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to facilitate the formation of the (Z)-configured product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-Methylpropylidene)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of the compound can yield the corresponding alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

(Z)-3-(2-Methylpropylidene)piperidin-2-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology

The compound may be used in the study of biological processes involving piperidine derivatives, such as enzyme inhibition and receptor binding.

Medicine

Piperidine derivatives, including this compound, are investigated for their potential therapeutic applications, including as analgesics, antipsychotics, and anti-inflammatory agents.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (Z)-3-(2-Methylpropylidene)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine with a six-membered ring.

    2-Methylpiperidine: A piperidine derivative with a methyl group at the 2-position.

    3-(2-Methylpropyl)piperidine: A piperidine derivative with a 2-methylpropyl group at the 3-position.

Uniqueness

(Z)-3-(2-Methylpropylidene)piperidin-2-one is unique due to its (Z)-configured 2-methylpropylidene substituent, which imparts specific chemical and biological properties. This configuration may influence the compound’s reactivity, stability, and interaction with molecular targets.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

(3Z)-3-(2-methylpropylidene)piperidin-2-one

InChI

InChI=1S/C9H15NO/c1-7(2)6-8-4-3-5-10-9(8)11/h6-7H,3-5H2,1-2H3,(H,10,11)/b8-6-

InChI Key

XJPIQVDNZQWBEO-VURMDHGXSA-N

Isomeric SMILES

CC(C)/C=C\1/CCCNC1=O

Canonical SMILES

CC(C)C=C1CCCNC1=O

Origin of Product

United States

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